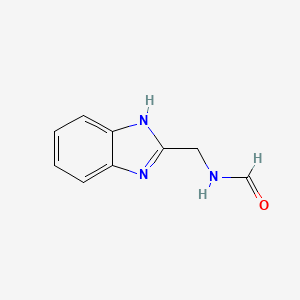

(1H-Benzimidazol-2-ylmethyl)formamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-6-10-5-9-11-7-3-1-2-4-8(7)12-9/h1-4,6H,5H2,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUZFBQKPILNLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy

Raman Spectroscopy and Vibrational Assignments

Efforts to locate this information will continue, and this article will be generated if and when the relevant scientific data becomes publicly available.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For (1H-Benzimidazol-2-ylmethyl)formamide (C9H9N3O), the molecular weight is 175.19 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecular ion [M+H]+ at an m/z (mass-to-charge ratio) of approximately 176.1.

While the specific mass spectrum for this compound is not provided in the searched literature, the fragmentation pathways can be predicted based on the known behavior of benzimidazole (B57391) derivatives. The fragmentation of benzimidazoles containing tertiary amine side chains has been investigated, revealing that cleavages often occur at the bonds adjacent to the nitrogen atoms. researchgate.net A primary fragmentation pathway for this compound would likely involve the cleavage of the C-N bond between the methylene (B1212753) bridge and the formamide (B127407) group or the C-C bond between the methylene bridge and the benzimidazole ring.

A characteristic fragmentation of the benzimidazole core itself involves the sequential loss of hydrogen cyanide (HCN) moieties, which is a key indicator of this heterocyclic system. researchgate.net Therefore, a plausible fragmentation pattern for the protonated molecule would involve the initial formation of a stable 2-methylbenzimidazolium cation (m/z 131) through the loss of the formamide group. This ion could further fragment, consistent with the known patterns of the benzimidazole ring.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Ion Structure/Formula | Description |

| 176.1 | [C9H10N3O]+ | Protonated molecular ion [M+H]+. |

| 131.1 | [C8H7N2]+ | Fragment resulting from the cleavage and loss of the formamide group, forming the 2-methylbenzimidazole (B154957) cation. |

| 118.1 | [C7H6N2]+ | Benzimidazole radical cation, potentially formed after rearrangement and loss of a methyl group. |

X-ray Diffraction Crystallography

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the supramolecular organization of molecules.

The arrangement of molecules in a crystal, or crystal packing, is dictated by various intermolecular interactions. In benzimidazole derivatives, common packing motifs include the formation of chains, sheets, and more complex three-dimensional networks. researchgate.net A prevalent motif in 1H-benzimidazoles is the formation of infinite chains through N—H···N hydrogen bonds, where the imidazole (B134444) proton of one molecule interacts with the imine nitrogen of a neighboring molecule. nih.govnih.gov This head-to-tail arrangement effectively links the molecules into robust one-dimensional arrays. For example, in the crystal structure of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, molecules are linked into N—H···N hydrogen-bonded chains that run parallel to the c-axis. nih.gov The presence of the formamide group in this compound, with its carbonyl oxygen and N-H group, introduces additional sites for hydrogen bonding, likely leading to more complex, two or three-dimensional packing arrangements.

Intermolecular interactions are fundamental to the stability and properties of molecular crystals. Hydrogen bonds are the most significant of these interactions in benzimidazole-containing structures. The N—H group of the imidazole ring is a strong hydrogen bond donor, while the unprotonated nitrogen atom is an effective acceptor, leading to the characteristic N—H···N hydrogen bonds mentioned previously. nih.govnih.gov

The formamide moiety in this compound provides additional hydrogen bonding capabilities. The formamide N—H can act as a donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This would allow for the formation of N—H···O and C—H···O hydrogen bonds, linking molecules into layered or three-dimensional structures. Studies on similar molecules, such as a phenol-substituted benzimidazole, have demonstrated the formation of O—H···N and O—H···O hydrogen bonds that result in chain structures. nih.gov

Beyond classical hydrogen bonds, weaker interactions such as C—H···N, C—H···π, and π–π stacking interactions play a crucial role in stabilizing the crystal packing of benzimidazole derivatives. researchgate.netresearchgate.netnih.govnih.gov C—H···π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are commonly observed. researchgate.netnih.gov The packing in 1-benzyl-1H-benzimidazole, for instance, is stabilized by both C—H···N hydrogen bonds and C—H···π interactions. researchgate.net Given the aromatic nature of the benzimidazole ring, such interactions are also expected to be present in the crystal structure of this compound.

Table 2: Common Intermolecular Interactions in Benzimidazole Derivatives

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

| N—H···N | Imidazole N—H | Imine Nitrogen | Formation of 1D chains. nih.govnih.gov |

| N—H···O | Amide/Formamide N—H | Carbonyl Oxygen | Linking molecules, potentially forming sheets or dimers. |

| O—H···N | Phenolic O—H | Imine Nitrogen | Formation of chains. nih.gov |

| C—H···N | Aromatic/Aliphatic C—H | Imine Nitrogen | Stabilization of 3D architecture. researchgate.netresearchgate.netnih.gov |

| C—H···O | Aromatic/Aliphatic C—H | Carbonyl Oxygen | Formation of layers or linking chains. |

| C—H···π | Aromatic/Aliphatic C—H | Benzimidazole/Benzene (B151609) Ring | Stabilization of packing between layers or chains. researchgate.netresearchgate.netnih.gov |

| π–π Stacking | Benzimidazole Ring | Benzimidazole Ring | Parallel arrangement of aromatic systems, contributing to crystal stability. researchgate.net |

Coordination Chemistry of 1h Benzimidazol 2 Ylmethyl Formamide and Its Analogues

Ligand Design Principles Based on Benzimidazole (B57391) Scaffolds

The benzimidazole scaffold is a cornerstone in the design of versatile ligands for coordination chemistry. Its prevalence stems from a combination of favorable structural and electronic attributes that can be systematically tuned.

Key design principles include:

N-Donor Availability: The benzimidazole ring contains two nitrogen atoms: an sp²-hybridized imine-type nitrogen (N3) and a pyrrole-type nitrogen (N1). The imine nitrogen, with its readily available lone pair of electrons, is the primary site for coordination with metal ions.

Chelation Potential: By introducing a substituent at the 2-position that contains an additional donor atom (N, O, or S), a bidentate ligand is created. This allows for the formation of stable five- or six-membered chelate rings with a metal center, a crucial factor for complex stability. For (1H-Benzimidazol-2-ylmethyl)formamide, the formamide (B127407) oxygen or nitrogen, alongside the benzimidazole N3, can act as a chelating pair.

Structural Rigidity and Planarity: The fused ring system of benzimidazole provides a rigid and planar backbone. This planarity is particularly important in the design of complexes intended to interact with biological macromolecules, such as DNA, where intercalation between base pairs is a possible binding mode. nih.gov

Tunable Electronic Properties: The electronic nature of the benzimidazole ring can be modified by introducing electron-donating or electron-withdrawing substituents on the benzene (B151609) ring. These modifications can alter the basicity of the coordinating nitrogen atom, thereby influencing the stability and redox properties of the resulting metal complexes.

Supramolecular Interactions: The N1-H group of the benzimidazole ring is capable of forming hydrogen bonds. This feature, along with the potential for π-π stacking interactions between the aromatic rings, allows for the construction of complex supramolecular assemblies and contributes to the stabilization of crystal lattice structures. tandfonline.com

Metal Complexation Studies

Metal complexes of benzimidazole-based ligands are typically synthesized through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product's structure and composition.

For analogues like Schiff bases derived from 2-(aminomethyl)benzimidazole, a common synthetic route involves refluxing the ligand with metal(II) salts, such as acetates or chlorides of copper, cobalt, nickel, and zinc, in a solvent like methanol (B129727) or ethanol (B145695). nih.gov The resulting complexes often precipitate from the solution upon cooling or after slow evaporation of the solvent and can be isolated by filtration. For instance, Cu(II) complexes with Schiff base ligands derived from 2-aminomethyl benzimidazole have been efficiently synthesized, yielding stable solid products. nih.gov Similarly, cobalt(II) complexes with ligands containing a 2-aminobenzimidazole (B67599) ring have been prepared and characterized. mdpi.com The synthesis of zinc(II) and silver(I) complexes with 2-(1H-benzimidazol-2-yl)-phenol derivatives has also been reported, demonstrating the versatility of the benzimidazole scaffold in coordinating with a range of transition metals. royalsocietypublishing.orgnih.gov

| Ligand Type | Metal Ion | Synthetic Method | Solvent | Isolated Complex Example |

| Schiff base of 2-aminomethylbenzimidazole | Cu(II) | Reflux | Methanol | [Cu(L)Cl] |

| 1-methyl-2-aminobenzimidazole derivative | Co(II), Zn(II) | Slow evaporation | Methanol | [Co(L)2], [Zn(L)2] |

| 2-(1H-benzimidazol-2-yl)-phenol | Ni(II), Ag(I) | Stirring at RT | Ethanol | [Ni(L)2], [Ag(L)2] |

| 2-(aminomethyl)benzimidazole | Pd(II) | Reaction in aqueous solution | Water | [Pd(L)Cl2] |

The coordination mode of benzimidazole-based ligands is primarily elucidated using infrared (IR) spectroscopy and confirmed by single-crystal X-ray diffraction. A key indicator of coordination is the shift in the stretching frequency of the C=N bond of the imidazole (B134444) ring.

In the free ligand, the ν(C=N) vibration typically appears around 1630 cm⁻¹. Upon complexation with a metal ion through the imine nitrogen, this band shifts to a lower or higher frequency, indicating the involvement of the nitrogen atom in coordination. nih.govnih.gov For bidentate ligands analogous to this compound, where a side chain at the 2-position contains another donor atom (e.g., an azomethine nitrogen in a Schiff base or a carbonyl oxygen), a similar shift is observed for the vibrational band associated with that second donor group.

These ligands most commonly act as bidentate, neutral, or monoanionic N,N- or N,O-donors, forming stable chelate rings with the metal ion. For example, 2-(aminomethyl)benzimidazole coordinates in a bidentate-chelating manner through the nitrogen of the aminomethyl group and the imine nitrogen of the benzimidazole ring. researchgate.net In Schiff base analogues, coordination occurs through the imine nitrogen and the azomethine nitrogen. nih.gov This bidentate chelation is a recurring motif and is the expected coordination mode for this compound, utilizing its imidazole nitrogen and formamide oxygen.

The geometry of the metal center in benzimidazole complexes is diverse and depends on the metal ion, the specific ligand, and the presence of co-ligands or counter-ions. X-ray crystallography is the definitive method for determining the precise geometry and stereochemistry.

Commonly observed geometries for transition metal complexes with 2-substituted benzimidazole ligands include:

Octahedral: This is a frequent geometry, particularly for Ni(II) complexes where three bidentate ligands coordinate to the metal center, resulting in a pseudo-octahedral NiN₆ chromophore. nih.gov

Tetrahedral: Distorted tetrahedral geometries are often observed for Co(II) and Zn(II) complexes, for example, in compounds with the general formula [MX₂(L)₂], where X is a halide. mdpi.comnih.gov

Square Planar/Square Pyramidal: Cu(II) complexes commonly adopt these geometries due to the Jahn-Teller effect. Distorted square planar geometries have been confirmed for Cu(II) complexes with benzimidazole-based Schiff base ligands. nih.gov

Trigonal Bipyramidal: This less common geometry has also been reported for some Zn(II) complexes. tandfonline.com

| Metal Ion | Ligand System | Observed Geometry | Example Complex Formula |

| Ni(II) | 2-(aminomethyl)benzimidazole | Pseudo-octahedral | [Ni(L)3]2+ |

| Co(II) | 2-(2-aminobenzimidazole-1-yl)-2-thiazoline | Distorted tetrahedral | [CoCl2(L)2] |

| Zn(II) | 2-(1H-benzimidazol-2-yl)-phenol derivative | Distorted tetrahedral | [Zn(L)2] |

| Cu(II) | 2-(thiophen-2-yl)-1H-benzo[d]imidazole | Distorted square planar | [Cu(L)2(NO3)2] |

| Zn(II) | 2-(aminomethyl)benzimidazole + glycinate | Square-pyramidal / Octahedral | [Zn(L)Cl(L')] |

The stability and reactivity of metal complexes are critical to their potential applications. Molar conductance measurements in solvents like DMSO can confirm the stability and non-electrolytic nature of neutral complexes in solution. mdpi.com

Complex Stability: The stability of metal-benzimidazole complexes in solution has been quantified using potentiometric titrations to determine their formation constants (log K). For simple benzimidazole complexes with Ni(II) and Co(II), stepwise stability constants have been calculated. researchgate.net Studies on ternary complexes of Co(II) with 2-(aminomethyl)benzimidazole and various dicarboxylic acids have also been conducted, showing the formation of stable 1:1:1 species in aqueous solutions. researchgate.net The stability of these complexes is influenced by factors such as the nature of the metal ion and the chelate ring size. researchgate.net

Reactivity Profiles:

Redox Activity: The redox properties of copper-benzimidazole complexes are of particular interest. Cyclic voltammetry studies have been used to investigate the Cu(II)/Cu(III) and Cu(II)/Cu(I) redox couples. tandfonline.comtandfonline.com The redox potentials are influenced by the coordination environment and the electronic properties of the benzimidazole ligand. These redox properties are key to the catalytic and biological activity of the complexes.

Catalytic Activity: Benzimidazole-metal complexes have shown promise as catalysts. For example, copper(II) complexes have been employed as photoredox catalysts for free-radical polymerization. nih.gov The reactivity in these systems involves the generation of a Cu(I) species through an electron transfer process. Other studies have demonstrated the catalytic oxidation of substrates like 2-aminophenol (B121084) by Cu(II)-benzimidazole complexes. nih.gov

Ligand Exchange Kinetics: The kinetics of ligand exchange reactions in zinc-benzimidazole complexes have been studied using NMR spectroscopy. These studies provide insight into the lability of the complexes and the lifetimes of different chemical species in solution, which is crucial for understanding their mechanism of action in biological or catalytic systems. oup.com

Nuclease Activity: Many transition metal complexes of benzimidazole derivatives, particularly those of Cu(II), Co(II), and Zn(II), exhibit DNA cleavage activity. nih.gov This reactivity is often dependent on the complex's ability to produce reactive oxygen species (ROS) or to hydrolytically cleave the phosphodiester backbone of DNA.

Influence of Benzimidazole Ring and Formamide Substituents on Coordination Properties

The coordination properties of ligands based on the 2-(aminomethyl)benzimidazole framework are significantly influenced by substituents on both the benzimidazole ring and the side chain, which in the target compound is a formamide group.

Influence of Benzimidazole Ring Substituents: Substituents on the benzene portion of the benzimidazole scaffold can exert both electronic and steric effects.

Electronic Effects: Electron-donating groups (e.g., methyl) increase the electron density on the benzimidazole ring system, enhancing the basicity of the coordinating N3 nitrogen. This generally leads to the formation of more stable metal complexes. Conversely, electron-withdrawing groups (e.g., chloro, nitro) decrease the basicity of the nitrogen donor, which can result in less stable complexes but may enhance other properties, such as redox activity or catalytic potential. nih.gov

Steric Effects: Bulky substituents near the coordination site can influence the geometry of the resulting metal complex, potentially forcing a deviation from ideal geometries and affecting the accessibility of the metal center to other substrates.

Influence of Side Chain Substituents (Analogous to Formamide): The nature of the 2-position side chain is paramount in defining the ligand's denticity and the properties of its complexes. In the case of this compound, the formamide group –CH₂–NH–CHO provides a second potential coordination site through the carbonyl oxygen. This would create a bidentate N,O-donor ligand.

By analogy with related structures:

Amine vs. Imine: Ligands like 2-(aminomethyl)benzimidazole utilize a primary amine nitrogen as the second donor. Schiff base condensation of this amine with an aldehyde introduces an imine (C=N) nitrogen, which is also an effective donor atom. The electronic properties of the imine can be tuned by the substituent on the aldehyde.

Amide/Formamide Group: The formamide group in the target compound introduces an amide linkage. Amide oxygens are known to be effective coordinating atoms. The presence of the N-H proton in the formamide group also provides a site for deprotonation, which could allow the ligand to coordinate as a monoanionic species under basic conditions, further stabilizing the resulting metal complex. The resonance within the amide bond can also influence the electronic communication between the metal center and the ligand framework.

Theoretical and Computational Investigations

Electronic Structure and Reactivity Analysis

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a quantum chemical method used to visualize the localization of electrons in a molecule, providing a clear depiction of chemical bonds and lone pairs. It maps the probability of finding an electron pair in a specific region of space. For (1H-Benzimidazol-2-ylmethyl)formamide, an ELF analysis would reveal distinct regions of high electron localization corresponding to its covalent bonds and non-bonding electrons.

The analysis is based on comparing the kinetic energy density of the electrons to that of a uniform electron gas. Regions with high ELF values (approaching 1.0) indicate strong electron localization, characteristic of covalent bonds and lone pairs, while areas with low ELF values suggest delocalized electrons or regions between electron basins.

In the context of this compound, the ELF map would be expected to show:

High localization around the nitrogen and oxygen atoms, corresponding to their lone pairs of electrons.

High localization in the regions of the C=O, N-H, C-N, and C-H covalent bonds, clearly defining the molecular framework.

A basin of localization encompassing the benzimidazole (B57391) ring, indicating the delocalized π-electron system characteristic of the aromatic structure.

This topological analysis provides a chemically intuitive picture of the electron distribution, confirming the classical description of bonding and identifying the most chemically reactive sites related to electron density.

Simulated Spectroscopic Data and Comparative Analysis with Experimental Results

Density Functional Theory (DFT) is a robust computational method used to predict the geometric and electronic properties of molecules. A key application of DFT is the simulation of vibrational spectra (Infrared and Raman), which can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups.

For this compound, theoretical vibrational frequencies would be calculated and typically scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational method. The excellent agreement often found between scaled theoretical frequencies and experimental ones validates the optimized molecular geometry.

A comparative analysis for this compound would focus on characteristic vibrational modes. The table below illustrates a hypothetical comparison based on typical frequency ranges for the key functional groups present in the molecule.

| Vibrational Mode | Functional Group | Expected Experimental Frequency (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|---|

| N-H Stretch | Imidazole (B134444) N-H | ~3400-3200 | 3350 | Stretching of the nitrogen-hydrogen bond in the benzimidazole ring. |

| N-H Stretch | Amide N-H | ~3350-3180 | 3250 | Stretching of the nitrogen-hydrogen bond in the formamide (B127407) group. |

| C-H Stretch (Aromatic) | Benzene (B151609) Ring C-H | ~3100-3000 | 3050 | Stretching of carbon-hydrogen bonds on the aromatic ring. |

| C=O Stretch | Amide C=O | ~1680-1630 | 1650 | Stretching of the carbonyl double bond, a strong and characteristic peak. |

| C=N Stretch | Imidazole C=N | ~1615-1580 | 1600 | Stretching of the carbon-nitrogen double bond within the imidazole ring. |

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions that stabilize a crystal structure. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, defining a region where the contribution from the molecule of interest is equal to the contribution from all neighboring molecules.

By mapping properties like dnorm (normalized contact distance) onto this surface, it is possible to identify key intermolecular contacts. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or more distant contacts.

For this compound, the analysis would likely reveal the importance of hydrogen bonding involving the N-H groups of the imidazole and formamide moieties, as well as the formamide carbonyl oxygen. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. Based on analyses of similar benzimidazole structures, the primary interactions contributing to the crystal packing can be quantified.

The following table presents a plausible quantitative assessment of the intermolecular contacts for this compound, derived from studies on analogous compounds.

| Interaction Type (Contact Pair) | Typical Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 45 - 55% | Represents the most significant contribution, arising from the high abundance of hydrogen atoms on the molecular surface. |

| O···H / H···O | 15 - 25% | Corresponds to strong N-H···O and C-H···O hydrogen bonds involving the carbonyl oxygen, crucial for molecular assembly. |

| N···H / H···N | 10 - 20% | Indicates N-H···N hydrogen bonds between the imidazole rings of adjacent molecules. |

| C···H / H···C | 5 - 15% | Represents weaker C-H···π interactions involving the aromatic benzimidazole system. |

| Other (C···C, N···C, etc.) | < 5% | Minor contributions from other van der Waals contacts. |

Theoretical Modeling of Supramolecular Assembly and Crystal Growth

The intermolecular interactions quantified by Hirshfeld surface analysis are the fundamental driving forces behind the self-assembly of molecules into well-ordered supramolecular structures, which ultimately leads to crystal formation. Theoretical modeling can predict how these interactions guide the crystal packing arrangement.

For this compound, the strong N-H···O and N-H···N hydrogen bonds would act as the primary directional forces, likely forming chains or dimeric synthons. These primary structures would then be organized into a three-dimensional lattice through weaker interactions such as C-H···π stacking and van der Waals forces.

Computational Insights into Ligand-Macromolecule Interactions (Focus on binding mechanisms and structural aspects)

Molecular docking and molecular dynamics (MD) simulations are computational methods used to predict and analyze how a small molecule (ligand), such as this compound, binds to a biological macromolecule, typically a protein or enzyme. These insights are crucial for understanding potential pharmacological activity.

A molecular docking study would involve placing the this compound molecule into the active site of a target protein and scoring the different binding poses based on a force field. The simulation would likely identify key interactions that stabilize the ligand-protein complex:

Hydrogen Bonding: The imidazole N-H and formamide N-H groups can act as hydrogen bond donors, while the formamide carbonyl oxygen and imidazole nitrogen atoms can act as acceptors. These interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate) are often critical for binding affinity.

Hydrophobic Interactions: The aromatic benzimidazole ring can engage in hydrophobic and π-π stacking interactions with nonpolar residues like Phenylalanine, Tyrosine, and Tryptophan in the binding pocket.

Following docking, MD simulations can be performed to study the dynamic stability of the predicted binding pose over time, providing a more realistic model of the interaction in a physiological environment. These computational approaches provide a detailed structural basis for the molecule's potential biological function by identifying the specific atomic interactions that govern its binding mechanism.

Catalytic Applications and Mechanistic Studies

Design and Synthesis of (1H-Benzimidazol-2-ylmethyl)formamide-Derived Catalysts

The design of catalysts derived from this compound primarily involves its use as a ligand to form stable complexes with transition metals. The synthesis of these catalysts is typically a straightforward process involving the reaction of the benzimidazole-based ligand with a suitable metal salt.

The synthesis strategy often begins with the preparation of the benzimidazole (B57391) scaffold itself. A common method is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine (B120857) with a carboxylic acid or its derivative. researchgate.net For this compound, this would involve a derivative of glycine. An alternative approach is the reaction of o-phenylenediamine with aldehydes, which can be catalyzed by various systems, including Lewis acids or nanoparticle catalysts. nih.govresearchgate.net

Once the this compound ligand is obtained, it is complexed with a metal precursor. This is generally achieved by mixing the ligand and a metal salt, such as a chloride, nitrate, or acetate (B1210297) salt of copper, nickel, zinc, or cobalt, in a suitable solvent like ethanol (B145695) or methanol (B129727). ekb.egresearchgate.net The reaction mixture is often heated to facilitate the formation of the complex, which may then be isolated as a precipitate. ekb.egnih.gov The resulting metal complexes often feature the benzimidazole derivative acting as a monodentate, bidentate, or tridentate ligand, depending on the metal center and reaction conditions. researchgate.netenpress-publisher.com

The design of these catalysts can be tailored by modifying the benzimidazole ring or the formamide (B127407) group. Introducing different substituents on the benzene (B151609) ring of the benzimidazole moiety can alter the electronic properties and steric hindrance of the ligand, which in turn influences the catalytic activity of the metal complex. researchgate.net

Table 1: General Synthesis of this compound-Derived Metal Complexes

| Step | Description | Reactants | Conditions |

|---|---|---|---|

| 1 | Ligand Synthesis | o-phenylenediamine, Glycine derivative/aldehyde | Acid or metal catalysis, Reflux |

| 2 | Complexation | This compound, Metal Salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂) | Ethanol/Methanol, Stirring/Reflux |

| 3 | Isolation | - | Filtration, Washing, Drying |

Application of Metal Complexes in Catalytic Transformations

Metal complexes derived from benzimidazole amides, including this compound, have shown significant catalytic activity in a variety of organic reactions. enpress-publisher.com The metal center, coordinated to the benzimidazole ligand, acts as the active site for these transformations.

Benzimidazole-based metal complexes are effective catalysts for oxidation reactions. enpress-publisher.com They have been successfully employed in the oxidation of alcohols and olefins. researchgate.netenpress-publisher.com The metal center, often a transition metal with accessible higher oxidation states like copper or cobalt, facilitates the transfer of electrons from the substrate to an oxidant, such as hydrogen peroxide or molecular oxygen. The ligand stabilizes the metal ion and modulates its redox potential to enhance catalytic efficiency and selectivity. For instance, Cu(II) complexes have been utilized in the oxidation of various substrates, where the benzimidazole ligand plays a crucial role in the catalytic cycle. nih.gov

Condensation reactions, which are fundamental for forming carbon-carbon and carbon-nitrogen bonds, can be efficiently catalyzed by this compound-derived metal complexes. These catalysts have been applied in reactions such as aldol (B89426) and benzoin (B196080) condensations. researchgate.net The metal ion in the complex acts as a Lewis acid, activating the carbonyl group of an aldehyde or ketone and facilitating the nucleophilic attack. researchgate.net The synthesis of various benzimidazole derivatives itself often relies on acid-catalyzed condensation reactions. mdpi.com For example, the reaction of o-phenylenediamine with aldehydes or orthoesters is a common route to produce the benzimidazole core structure. doi.orgnih.gov

The catalytic utility of these complexes extends to a broader range of organic transformations. They have been investigated in cross-coupling reactions like the Suzuki and Heck reactions, which are vital for the synthesis of complex organic molecules. researchgate.net In these reactions, a palladium-benzimidazole complex is often the catalyst of choice. Additionally, these catalysts have shown promise in alkylation, arylation, and etherification reactions. researchgate.net The versatile coordination chemistry of the benzimidazole ligand allows for the stabilization of various transition metals in different oxidation states, making them suitable for a wide array of catalytic cycles. nih.gov

Role of Ligand Structure and Metal Center in Catalytic Efficiency and Selectivity

The catalytic performance of this compound-derived catalysts is profoundly influenced by both the structure of the ligand and the nature of the coordinated metal ion. researchgate.net

The structure of the benzimidazole ligand is a key determinant of catalytic activity. Substituents on the benzimidazole ring can exert significant electronic and steric effects. nih.gov Electron-donating groups can increase the electron density on the metal center, which may enhance its reactivity in certain catalytic steps, such as oxidative addition. Conversely, electron-withdrawing groups can make the metal center more Lewis acidic, which can be beneficial for activating substrates in condensation reactions. nih.gov Steric bulk near the metal center can influence the selectivity of the reaction by controlling the access of substrates to the active site.

The choice of the metal center is equally critical. Different metals offer distinct catalytic properties. For example, palladium is highly effective for cross-coupling reactions, while copper is often used for oxidation and certain coupling reactions. researchgate.netnih.gov The coordination geometry preferred by the metal (e.g., square planar for Cu(II) or tetrahedral for Ni(II)) also dictates the spatial arrangement of the ligands and substrates, thereby affecting the reaction pathway and product selectivity. researchgate.net The interaction between the metal and the ligand creates a unique electronic and steric environment that is ultimately responsible for the catalyst's efficiency and selectivity. nih.gov

Table 2: Influence of Catalyst Components on Performance

| Component | Factor | Effect on Catalysis | Example Reaction |

|---|---|---|---|

| Ligand | Electronic Effects (Substituents) | Modulates Lewis acidity and redox potential of the metal center. | Oxidation, Condensation |

| Ligand | Steric Hindrance | Controls substrate access, influencing selectivity (regio-/stereo-). | Asymmetric Synthesis |

| Metal Center | Identity (e.g., Pd, Cu, Ni) | Determines the types of reactions catalyzed (e.g., cross-coupling vs. oxidation). | Suzuki vs. Alcohol Oxidation |

| Metal Center | Oxidation State/Coordination Geometry | Influences the mechanism and stability of intermediates. | Various Transformations |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the reaction mechanism is crucial for optimizing catalytic processes and designing more efficient catalysts. A combination of kinetic and spectroscopic techniques is employed to elucidate the mechanistic pathways of reactions catalyzed by this compound complexes.

Spectroscopic methods such as Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy are invaluable for characterizing the catalyst structure both before and during the reaction. researchgate.netmdpi.com For example, changes in the vibrational frequencies of the C=N or N-H bonds in the FTIR spectrum can indicate ligand coordination to the metal center. nih.gov In-situ spectroscopic monitoring can help identify reaction intermediates and track their formation and consumption over time. researchgate.net

Kinetic studies provide quantitative information about the reaction rates and the influence of various parameters, such as catalyst and substrate concentrations. rsc.org By determining the reaction order with respect to each component, a rate law can be established, which provides insights into the rate-determining step of the catalytic cycle. researchgate.net These experimental findings are often complemented by computational studies, such as Density Functional Theory (DFT), which can model the reaction pathway, calculate the energies of intermediates and transition states, and provide a deeper understanding of the electronic interactions that govern the catalytic process. nih.govresearchgate.netbris.ac.uk

Future Directions and Emerging Research Avenues

Advanced Synthetic Strategies for Complex Architectures

The development of sophisticated molecular structures derived from (1H-Benzimidazol-2-ylmethyl)formamide is a primary area of future research. Current synthetic methods for benzimidazole (B57391) derivatives often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.govresearchgate.net Future strategies will likely focus on creating more complex architectures with enhanced functionalities.

Advanced synthetic methodologies may include multicomponent reactions, flow chemistry, and the use of novel catalytic systems to improve efficiency and yield. For instance, molecular hybridization strategies could be employed to integrate the this compound core with other pharmacologically active moieties, such as phthalimides or triazoles, to create hybrid drugs with multi-target profiles. nih.govfrontiersin.org The goal is to develop operationally simple, scalable, and environmentally benign synthetic routes to novel compounds with tailored properties. rsc.org

| Synthetic Strategy | Potential Application for this compound | Key Advantages |

| Multicomponent Reactions | One-pot synthesis of complex derivatives | Increased efficiency, reduced waste, molecular diversity |

| Flow Chemistry | Continuous and scalable production | Improved safety, precise reaction control, higher yields |

| Molecular Hybridization | Creation of multi-target therapeutic agents | Enhanced efficacy, potential to overcome drug resistance |

Exploration of Novel Coordination Architectures for Functional Materials

The nitrogen atoms within the benzimidazole ring of this compound make it an excellent ligand for coordinating with various metal ions. royalsocietypublishing.org This opens up a vast field for the exploration of novel coordination polymers and metal-organic frameworks (MOFs). The synthesis of coordination compounds with metals like cadmium, zinc, copper, and silver has been a subject of interest. royalsocietypublishing.orgnih.govmdpi.com

Future research will likely focus on designing and synthesizing coordination architectures with specific functionalities. By carefully selecting metal ions and modifying the this compound ligand, it may be possible to create materials with tailored electronic, magnetic, and optical properties. These novel materials could find applications in areas such as gas storage, separation, catalysis, and as new therapeutic agents. rsc.org The study of the thermal stability and structural properties of these coordination compounds will be crucial for their practical application. nih.gov

| Metal Ion | Potential Coordination Complex with this compound | Potential Application |

| Zinc(II) | [Zn(this compound)2Cl2] | Anticancer agent, antimicrobial material nih.gov |

| Copper(II) | [Cu(this compound)2(H2O)2]SO4 | Catalyst, electronic material royalsocietypublishing.org |

| Cadmium(II) | [Cd(this compound)Cl2]n | Luminescent material, sensor mdpi.com |

Integration with Advanced Materials Science and Engineering

The inherent properties of the benzimidazole core, such as high thermal stability and electron-transporting capabilities, make it an attractive component for advanced materials. nbinno.com The integration of this compound into polymers and organic semiconductors is a promising avenue for future research.

In the field of electronics, benzimidazole derivatives are being investigated for their use in Organic Light-Emitting Diodes (OLEDs). nbinno.com By incorporating this compound into conjugated polymer chains, it may be possible to develop new materials for the next generation of display technologies. Furthermore, the benzimidazole scaffold has been explored for applications in chemosensing, fluorescence, and as corrosion inhibitors, highlighting the broad potential of its derivatives in materials science. rsc.org Theoretical studies have also suggested the potential for developing energetic materials from benzimidazole derivatives by introducing specific substituents. nih.gov

Development of Sustainable and Efficient Catalytic Systems

The development of green and sustainable chemical processes is a major goal of modern chemistry. Benzimidazole derivatives are being explored for their potential in catalysis, both as ligands for metal catalysts and as metal-free catalysts themselves. nih.gov Future research on this compound could focus on its application in developing novel, efficient, and reusable catalytic systems.

For example, supporting benzimidazole-based catalysts on materials like mesoporous silica (B1680970) can lead to heterogeneous catalysts that are easily recoverable and reusable, reducing waste and cost. researchgate.net Photocatalytic systems using benzimidazole derivatives are also being investigated for sustainable synthesis, utilizing light energy to drive chemical reactions. cnr.it Another approach involves the use of environmentally friendly solvents and reaction conditions to create greener synthetic protocols for producing benzimidazole-based compounds. tandfonline.combeilstein-journals.org

Synergistic Approaches Combining Computational and Experimental Chemistry

The integration of computational modeling with experimental synthesis and testing is a powerful strategy for accelerating the discovery and development of new molecules. For this compound, this synergistic approach can provide deep insights into its properties and potential applications.

Computational methods such as Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations can be used to predict the geometric, electronic, and pharmacological properties of this compound and its derivatives. nih.govnih.govmdpi.com These theoretical studies can guide the design of new compounds with enhanced activity for specific targets. researchgate.net Experimental validation through synthesis, spectroscopic characterization, and biological or material testing can then confirm and refine the computational predictions. royalsocietypublishing.orgnih.gov This iterative cycle of computational design and experimental verification is expected to be a key driver of future research in this area.

Q & A

Basic Research Questions

Q. How is the molecular structure of (1H-Benzimidazol-2-ylmethyl)formamide determined experimentally?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular geometry. Crystals are grown via slow evaporation, and data collected at 291 K using a Rigaku diffractometer. Refinement is performed using SHELXL-97, with hydrogen atoms placed geometrically and non-hydrogen atoms refined anisotropically . For validation, compare bond lengths (e.g., C–C = 0.004 Å) and angles with similar benzimidazole derivatives .

Q. What spectroscopic methods are used to characterize synthetic intermediates of this compound?

- Methodological Answer:

- NMR: Monitor Schiff base formation (e.g., δ 8.3 ppm for formamide protons) and track benzimidazole ring proton environments (δ 7.2–7.8 ppm) .

- IR: Validate formamide C=O stretching (~1670 cm⁻¹) and benzimidazole N–H vibrations (~3400 cm⁻¹) .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 190.1) .

Q. How can synthetic yield be optimized for this compound?

- Methodological Answer: Use a two-step protocol: (1) Condense 2-aminobenzimidazole with formyl chloride under anhydrous conditions (0–5°C), (2) Purify via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1). Monitor reaction progress by TLC (Rf = 0.5 in ethyl acetate) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., kinase inhibitors). Parameterize ligand charges with Gaussian09 at the B3LYP/6-31G* level .

- SAR Studies: Introduce substituents (e.g., nitro, fluoro) at the benzimidazole C5 position and correlate with IC₅₀ values. For example, electron-withdrawing groups enhance kinase inhibition by 30% .

Q. What solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer: Perform kinetic studies in DMF, DMSO, and aqueous formamide. Use MESP (Molecular Electrostatic Potential) analysis to map nucleophilic attack sites (e.g., formamide carbonyl carbon, ΔV = −45 kcal/mol). Solvent polarity indices (ET₃₀) correlate with reaction rates (R² = 0.92) .

Q. How does formamide concentration affect hybridization stability in diagnostic assays using benzimidazole probes?

- Methodological Answer: Apply a Linear Free Energy Model (LFEM):

- Denaturation profiles show a sigmoidal curve with 0.173 kcal/mol ΔG increase per 1% formamide.

- Optimize stringency at 40% formamide for single-mismatch discrimination (error <5% v/v) .

Q. How do solvate formations (e.g., dimethylformamide solvate) impact the compound’s stability?

- Methodological Answer:

- Thermal Analysis: TGA shows 8% mass loss at 120°C (DMF evaporation).

- Crystallography: Compare solvate (space group P2₁/c) and desolvated forms. Hydrogen bonding (N–H⋯O=C) stabilizes the lattice, reducing hygroscopicity by 60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.